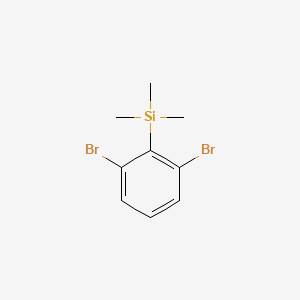
1,3-Dibromo-2-(trimethylsilyl)benzene
Übersicht
Beschreibung
1,3-Dibromo-2-(trimethylsilyl)benzene is a useful research compound. Its molecular formula is C9H12Br2Si and its molecular weight is 308.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dibromo-2-(trimethylsilyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-(trimethylsilyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metalation of Oligobromobenzenes : 1,3-Dibromo-substituted benzenes, including 1,3-Dibromo-2-(trimethylsilyl)benzene, can be metalated without special precautions, leading to stable intermediates useful for synthesizing corresponding benzaldehydes (Luliński & Serwatowski, 2003).
Functionalisation of Benzene Derivatives : The 2-trimethylsilyl derivatives of 1,3-dihalo- or 1,3-dimethoxybenzene, including compounds similar to 1,3-Dibromo-2-(trimethylsilyl)benzene, have been prepared in good yields. Their conversion into 1,2,3-trisubstituted benzenes is facilitated by acetylation, iodination, or sulfonation (Bennetau et al., 1993).
Synthesis of Efficient Benzyne Precursors : 1,2-Bis(trimethylsilyl)benzene, a key starting material for benzyne precursors and certain luminescent π-conjugated materials, can be prepared from 1,2-dibromobenzene, showcasing the potential of 1,3-Dibromo-2-(trimethylsilyl)benzene in similar applications (Lorbach et al., 2010).
Trimethylsilylation of Alcohols and Phenol : N,N′-Dibromo-N,N′-1,2-ethanediylbis (Benzene Sulfonamide) has been used for the trimethylsilylation of alcohols and phenols, indicating the potential for similar reactions involving 1,3-Dibromo-2-(trimethylsilyl)benzene (Khazaei et al., 2007).
Synthesis of Functionalized 1,2-Bis(trimethylsilyl)benzenes : 1,2-Bis(trimethylsilyl)benzenes are key starting materials for various applications, and efficient high-yield routes to functionalized derivatives have been developed, which could be applicable to 1,3-Dibromo-2-(trimethylsilyl)benzene as well (Reus et al., 2012).
Halogen-Metal Exchange in Dibromobenzenes : The synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dibromobenzene using tert-butyllithium and trimethylsilyltriflate is reported, a process potentially applicable to 1,3-Dibromo-2-(trimethylsilyl)benzene (Bettinger & Filthaus, 2007).
Eigenschaften
IUPAC Name |
(2,6-dibromophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHYDJCDYVQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(trimethylsilyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(2-Methoxyphenyl)tetrazol-5-yl]sulfanylbut-2-yn-1-ol;hydrochloride](/img/structure/B8087845.png)
![Ethyl 2-amino-5-[(dimethylamino)methyl]-4-(4-nitrophenyl)thiophene-3-carboxylate (HCl)](/img/structure/B8087851.png)

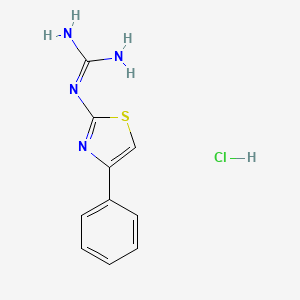
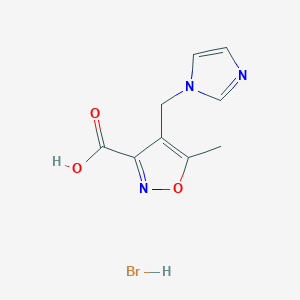
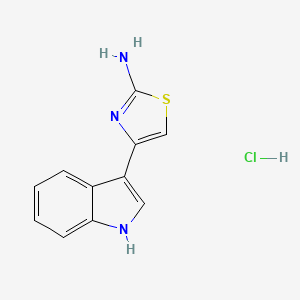


![1-[(4-Fluorophenyl)methylamino]cyclohexane-1-carboxylic acid;oxalic acid](/img/structure/B8087900.png)
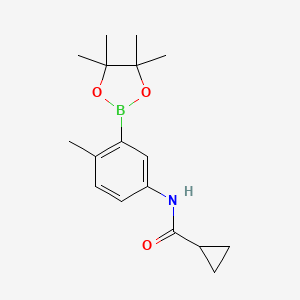
![2,2-dimethyl-N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8087904.png)

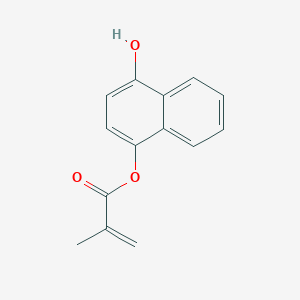
![[(1S,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B8087938.png)